molecular formula C6H12NaO6 B583971 Sodium L-Rhamnonate CAS No. 159929-82-5

Sodium L-Rhamnonate

Cat. No.: B583971
CAS No.: 159929-82-5
M. Wt: 203.146
InChI Key: RNBMGHMRGMTMKR-WPFDRSMRSA-N
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Description

Sodium L-Rhamnonate is a compound derived from L-rhamnose , a deoxy-hexose sugar commonly found in nature. It occurs naturally in plants as part of complex pectin polysaccharides and is also present in many bacterial cell walls . The sodium salt of L-rhamnonate is a water-soluble form that has various applications in research, industry, and potentially therapeutics.


Synthesis Analysis

The synthesis of this compound involves chemical or enzymatic processes. While specific synthetic methods may vary, it typically starts with L-rhamnose as the precursor. Enzymes such as L-rhamnulose-phosphate aldolase (RhaE) and L-lactaldehyde reductase (RhaZ) play crucial roles in the conversion of L-rhamnose to this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of the L-rhamnose backbone with an additional sodium ion attached. It is a sugar derivative with a unique arrangement of hydroxyl groups and a carboxylate group. The exact stereochemistry and conformation depend on the specific isomer (L or D) and the position of the sodium ion .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis, esterification, and oxidation. Its reactivity depends on the functional groups present. For example, it can undergo hydrolysis to release L-rhamnose or react with other compounds to form esters or glycosides .

Scientific Research Applications

  • Enzymatic Activity in the Enolase Superfamily : The study by Rakus et al. (2008) explored the enzymatic activity of L-rhamnonate dehydratase, an enzyme with promiscuous substrate specificity. L-rhamnonate was found to have the best kinetic constants for this enzyme, indicating a significant role in enzymatic processes.

  • Biosurfactant Production : Research by Wu et al. (2008) found that L-rhamnose, which can be converted to L-rhamnonate, is used in the production of rhamnolipids by Pseudomonas aeruginosa. This is significant for biosurfactant applications in industries.

  • Probiotic Properties : A study by Shaharuddin and Muhamad (2015) demonstrated the use of L-rhamnose, potentially leading to L-rhamnonate production, in enhancing the survivability of probiotics against heat exposure.

  • Medical Applications : In medical research, Amdekar and Singh (2016) explored the anti-inflammatory and analgesic properties of Lactobacillus rhamnosus, which utilizes L-rhamnose, potentially implicating L-rhamnonate in therapeutic applications.

  • Sodium Storage in Batteries : Delmas (2018) conducted a study on sodium batteries, suggesting potential applications of sodium compounds like Sodium L-Rhamnonate in energy storage technologies. (Delmas, 2018)

  • Archaeal Catabolism : Research by Reinhardt et al. (2019) found that archaea utilize L-rhamnose, possibly leading to the formation of L-rhamnonate, as a carbon and energy source.

  • Sodium Storage in Carbon Materials : Wang et al. (2013) investigated the electrochemical properties of sodium ion storage in reduced graphene oxide, suggesting a potential role for sodium compounds like this compound in energy storage systems. (Wang et al., 2013)

Mechanism of Action

Target of Action

Sodium L-Rhamnonate primarily targets enzymes involved in the non-phosphorylated pathway of L-rhamnose catabolism . These enzymes include L-rhamnose-1-dehydrogenase (LraA), L-rhamnono-γ-lactonase (LraB), and L-rhamnonate dehydratase (LraC) . These enzymes play a crucial role in the metabolism of L-rhamnose, a sugar found in nature mainly as a component of certain plant structural polysaccharides and bioactive metabolites .

Mode of Action

This compound interacts with its targets by serving as a substrate for the enzymes in the L-rhamnose catabolic pathway . The compound is first oxidized by L-rhamnose-1-dehydrogenase (LraA) to L-rhamnono-γ-lactone, which is then converted to L-rhamnonate by L-rhamnono-γ-lactonase (LraB) .

Biochemical Pathways

The biochemical pathway affected by this compound is the non-phosphorylated pathway of L-rhamnose catabolism . In this pathway, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions . The downstream effects of this pathway include the production of energy and metabolic intermediates for the cell .

Pharmacokinetics

It is known that the compound enters cells via specific uptake systems

Result of Action

The action of this compound results in the metabolism of L-rhamnose, leading to the production of energy and metabolic intermediates . This action is essential for organisms that utilize L-rhamnose as a nutrient source .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of glucose. For instance, in Aspergillus nidulans, the catabolism of L-rhamnose is repressed by glucose via a CreA-independent mechanism . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions .

Biochemical Analysis

Biochemical Properties

Sodium L-Rhamnonate interacts with several enzymes and proteins in biochemical reactions. In the non-phosphorylated pathway of Schefferomyces stipitis, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions involving a L-rhamnose-1-dehydrogenase (RHA1) that oxidizes L-rhamnose to L-rhamnono-Y-lactone, a L-rhamnono-γ-lactonase (LRA2) that converts L-rhamnono-γ-lactone to L-rhamnonate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, in Aspergillus niger, the deletion of lraA and lraB, genes involved in the catabolism of L-rhamnose, negatively affects both growth on L-rhamnose and the synthesis of α-L-rhamnosidases .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to pyruvate and L-lactaldehyde through a series of enzymatic reactions. This process involves the oxidation of L-rhamnose to L-rhamnono-Y-lactone by L-rhamnose-1-dehydrogenase, followed by the conversion of L-rhamnono-γ-lactone to L-rhamnonate by L-rhamnono-γ-lactonase .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in Aspergillus niger, the expression of L-rhamnose-induced genes is reduced in lraA and lraB deletion strains when grown in transfer experiments to L-rhamnose and L-rhamnonate .

Metabolic Pathways

This compound is involved in the non-phosphorylated pathway of L-rhamnose catabolism. This pathway includes four metabolic enzymes: L-rhamnose-1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase .

Properties

IUPAC Name

sodium;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOLBEMWUZGFHH-WPFDRSMRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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